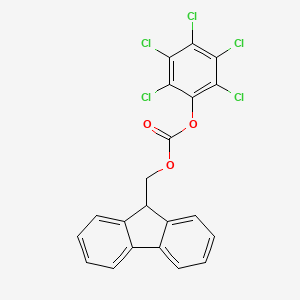
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group attached to a pentachlorophenyl carbonate moiety, making it an interesting subject for research in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate typically involves the reaction of (9H-Fluoren-9-yl)methanol with pentachlorophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The carbonate group can be substituted with nucleophiles, such as amines or alcohols, to form corresponding carbamates or carbonates.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield (9H-Fluoren-9-yl)methanol and pentachlorophenol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the fluorenyl group can potentially undergo redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Conditions: Room temperature to slightly elevated temperatures, inert atmosphere (e.g., nitrogen or argon)
Major Products
Carbamates: Formed from the reaction with amines
Carbonates: Formed from the reaction with alcohols
Hydrolysis Products: (9H-Fluoren-9-yl)methanol and pentachlorophenol
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols and amines due to its stability and ease of removal.
Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate primarily involves its reactivity as a carbonate ester. The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by nucleophiles such as amines or alcohols. This reactivity is facilitated by the electron-withdrawing nature of the pentachlorophenyl group, which makes the carbonate carbon more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9H-Fluoren-9-yl)methyl chloroformate
- (9H-Fluoren-9-yl)methyl carbamate
- Pentachlorophenyl chloroformate
Uniqueness
(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate stands out due to the combination of the fluorenyl and pentachlorophenyl groups. This unique structure imparts specific reactivity and stability, making it a valuable compound for various synthetic and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability that can be advantageous in specific chemical processes.
Propriétés
Numéro CAS |
82911-70-4 |
|---|---|
Formule moléculaire |
C21H11Cl5O3 |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl (2,3,4,5,6-pentachlorophenyl) carbonate |
InChI |
InChI=1S/C21H11Cl5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |
Clé InChI |
YJSCFJYCNDYLAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


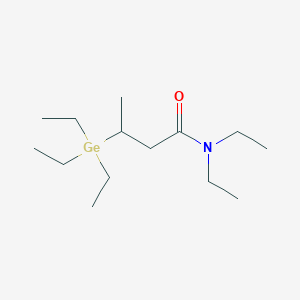
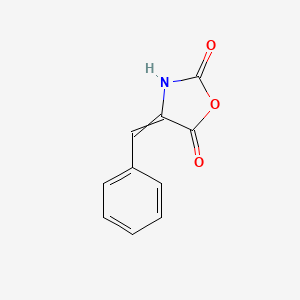
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
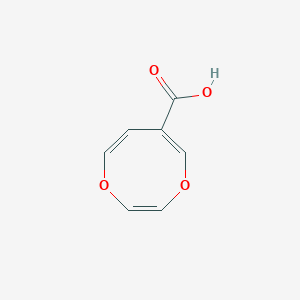
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
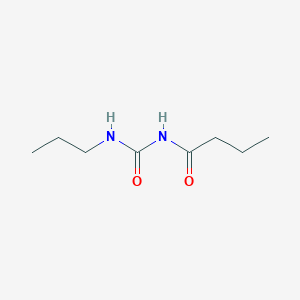
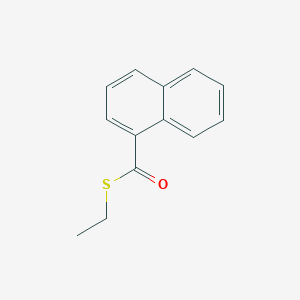

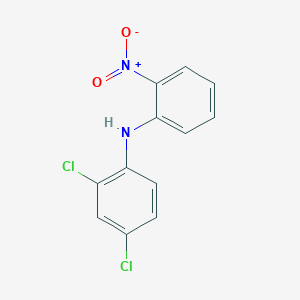

![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
